Allosucrose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

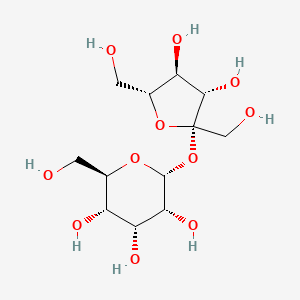

Allosucrose is a biochemical.

Applications De Recherche Scientifique

Food Science Applications

Sweetener Development

Allosucrose is recognized for its sweetness and potential as a sugar substitute. Its low caloric content compared to traditional sucrose makes it an attractive option for formulating low-calorie food products. Research indicates that this compound can be used in various formulations such as beverages, baked goods, and confectioneries without compromising taste or texture .

Prebiotic Properties

Studies have shown that this compound can promote the growth of beneficial gut bacteria, acting as a prebiotic. This property is particularly valuable in developing functional foods aimed at improving gut health. For instance, clinical trials have demonstrated that incorporating this compound into dietary regimens can enhance gut microbiota diversity and improve metabolic health outcomes .

Pharmaceutical Applications

Antidiabetic Potential

Research has indicated that this compound may have antidiabetic properties. It does not raise blood glucose levels significantly upon consumption, making it suitable for diabetic patients. A study conducted on diabetic rats showed that this compound administration led to improved glycemic control compared to conventional sugars . This suggests potential for developing new dietary recommendations or medications for diabetes management.

Drug Delivery Systems

this compound's unique molecular structure allows it to serve as a carrier in drug delivery systems. Its ability to form stable complexes with certain drugs enhances their solubility and bioavailability. Research has explored its use in delivering poorly soluble drugs, improving therapeutic efficacy while reducing side effects .

Biotechnology Applications

Enzyme Substrate Studies

this compound serves as a substrate for various enzymes, particularly fructosyltransferases. Investigations into its enzymatic reactions provide insights into carbohydrate metabolism and enzyme specificity. For example, studies have shown that this compound can be used to produce other oligosaccharides through transfructosylation reactions, which are valuable in the food industry for developing new sweeteners and functional ingredients .

Genetic Engineering

In genetic engineering applications, this compound has been utilized as a selective agent in plant tissue culture. It promotes the selection of genetically modified plants by providing a growth advantage to transformed cells over non-transformed ones. This application is particularly relevant in developing crops with enhanced nutritional profiles or resistance to pests and diseases .

Case Studies

Propriétés

Numéro CAS |

4217-76-9 |

|---|---|

Formule moléculaire |

C12H22O11 |

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |

Clé InChI |

CZMRCDWAGMRECN-DCUALPFSSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

allosucrose alpha-D-allopyranosyl beta-D-fructofuranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.